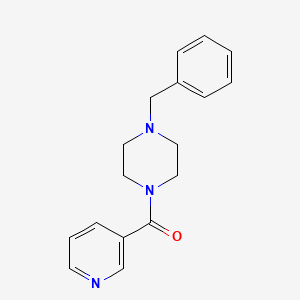

1-benzyl-4-(3-pyridinylcarbonyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(16-7-4-8-18-13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYIKXQRSGOUQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for the Piperazine (B1678402) Core Functionalization

The synthesis of 1-benzyl-4-(3-pyridinylcarbonyl)piperazine is typically achieved through a two-step process: the introduction of the benzyl (B1604629) group onto the piperazine ring, followed by the addition of the pyridinylcarbonyl moiety.

Strategies for Benzyl Group Introduction

The initial and crucial step in the synthesis is the mono-N-benzylation of piperazine. A common and effective method involves the direct reaction of piperazine with benzyl chloride. orgsyn.orgeuropa.eu To control the reaction and prevent the formation of the undesired 1,4-dibenzylpiperazine, a significant excess of piperazine can be used, which can then be removed by distillation or extraction.

A more refined and high-yielding procedure utilizes piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate in ethanol. orgsyn.org In this method, benzyl chloride is added to a warmed solution of the piperazine salts, leading to the precipitation of piperazine dihydrochloride and leaving the desired 1-benzylpiperazine (B3395278) in solution. orgsyn.org This approach is advantageous as it is rapid and produces a pure product with minimal disubstituted byproduct. orgsyn.org The free base of 1-benzylpiperazine can then be obtained by treatment with a strong base, such as sodium hydroxide, followed by extraction. orgsyn.org

Alternative methods include the reaction of piperazine with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com Another approach involves the reductive amination of a suitable aldehyde with piperazine, although this is less common for simple benzylation.

Table 1: Comparison of Synthetic Routes for 1-Benzylpiperazine

| Starting Materials | Reagents | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Piperazine, Benzyl chloride | Excess piperazine | - | Simple, direct | europa.eu |

| Piperazine hexahydrate, Piperazine dihydrochloride monohydrate, Benzyl chloride | - | Ethanol | High yield, minimal byproducts, rapid | orgsyn.org |

| Piperazine, Benzyl bromide | Potassium carbonate | DMF | Standard alkylation conditions | chemicalbook.com |

Strategies for Pyridinylcarbonyl Moiety Introduction

Once 1-benzylpiperazine is synthesized, the second step involves the acylation of the remaining secondary amine with a derivative of nicotinic acid (3-pyridinecarboxylic acid). This is a standard amide bond formation reaction.

A highly effective method for this transformation is the use of a coupling agent. For instance, nicotinic acid can be activated with a carbodiimide (B86325) reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org The acid is first treated with CDI in an anhydrous solvent like dichloromethane (B109758) (DCM) to form an activated acyl imidazole (B134444) intermediate. acs.org Subsequent addition of 1-benzylpiperazine to this intermediate results in the formation of the desired amide, this compound. acs.org This method is generally clean and proceeds under mild conditions.

Alternatively, nicotinoyl chloride, the acid chloride of nicotinic acid, can be reacted directly with 1-benzylpiperazine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an inert solvent like dichloromethane or chloroform.

Another approach involves the use of other peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Activating Species | Byproducts | Key Features |

|---|---|---|---|

| 1,1'-Carbonyldiimidazole (CDI) | Acyl imidazole | Imidazole, CO2 | Mild conditions, clean reaction |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) | Efficient, but DCU can be difficult to remove |

| Nicotinoyl chloride | - | HCl | Highly reactive, requires a base |

Stereoselective Synthesis Approaches

The parent compound, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not a requirement for its preparation.

However, if chiral centers were to be introduced into the piperazine ring or on the benzyl or pyridinyl substituents, stereoselective synthetic methods would become critical. For instance, the synthesis of chiral piperazine derivatives often involves the use of chiral starting materials or chiral catalysts to control the stereochemistry of the final product. While not directly applicable to the synthesis of the title compound, research into stereoselective syntheses of novel chiral piperazines with substitutions at the carbon atoms of the ring has been reported.

Optimization of Reaction Conditions for Compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the benzylation step, key parameters to optimize include the stoichiometry of the reactants, the choice of base and solvent, and the reaction temperature and time. Using a precise 1:1 molar ratio of piperazine to benzyl chloride in the presence of a solid base like potassium carbonate can drive the reaction towards mono-benzylation. The reaction temperature can be controlled to minimize side reactions; for example, heating at 65°C has been shown to be effective. chemicalbook.com

In the acylation step, the choice of coupling agent and reaction conditions plays a significant role. When using CDI, ensuring anhydrous conditions is critical as the acyl imidazole intermediate is sensitive to moisture. The reaction is typically performed at room temperature. acs.org If using an acid chloride, the slow addition of the acid chloride to a cooled solution of 1-benzylpiperazine and a base can help to control the exothermicity of the reaction and improve the yield. The choice of base is also important; a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.

Purification of the final product is typically achieved through crystallization or column chromatography to remove any unreacted starting materials or byproducts.

Derivatization and Structural Modification of this compound

The derivatization of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties.

Synthesis of Structural Analogues

Structural analogues can be synthesized by modifying either the benzyl or the pyridinylcarbonyl moieties.

Modification of the Benzyl Group: A variety of substituted benzylpiperazines can be prepared by reacting piperazine with different substituted benzyl chlorides or bromides. googleapis.com For example, methoxy-substituted benzylpiperazines have been synthesized and used as precursors for more complex molecules. acs.org These can then be acylated with nicotinic acid or its derivatives to produce a range of analogues.

Modification of the Pyridinylcarbonyl Group: Analogues can be prepared by using different substituted pyridinecarboxylic acids in the acylation step. For example, using isonicotinic acid (pyridine-4-carboxylic acid) or picolinic acid (pyridine-2-carboxylic acid) would yield the corresponding regioisomers. Furthermore, substituents can be introduced onto the pyridine ring of nicotinic acid before coupling with 1-benzylpiperazine.

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been synthesized, demonstrating the versatility of the 1-benzylpiperazine core in creating diverse molecular architectures.

Introduction of Diverse Substituents

The functionalization of the this compound structure is a key strategy for creating new derivatives. Substituents can be introduced at several positions, primarily on the aromatic rings (benzyl and pyridinyl) or by replacing the entire benzyl group with other functionalities.

A common approach involves utilizing substituted starting materials. For instance, variations on the benzyl moiety are typically achieved by reacting piperazine or its N-acyl derivative with a range of substituted benzyl halides. nih.gov This allows for the incorporation of substituents such as halogens, alkyl, or alkoxy groups onto the phenyl ring, thereby altering the electronic and steric properties of the entire molecule. europa.eu

Similarly, the nicotinoyl portion can be modified. The core amide linkage is formed by coupling 1-benzylpiperazine with an activated form of a carboxylic acid, such as an acid chloride or by using peptide coupling agents. By replacing nicotinic acid with other substituted carboxylic acids, a wide variety of analogs can be synthesized. For example, research on related compounds has shown the successful coupling of 1-benzylpiperazine with 1,2,3-triazole-4-carboxylic acids, which were themselves synthesized from substituted benzyl alcohols. nih.gov This modular approach provides a robust platform for generating extensive libraries of compounds with diverse N-acyl groups.

Furthermore, the N1-benzyl group can be replaced entirely. A prevalent method is the reductive amination of piperazine or its derivatives, which can install a wide range of alkyl and aryl groups at the N1 position. nih.gov This highlights the versatility of the piperazine scaffold in accommodating different substituents beyond the benzyl group. mdpi.com

Modification of Heterocyclic Ring Systems

Altering the fundamental heterocyclic components of this compound is a more profound modification aimed at exploring novel chemical space and investigating the impact of the core structure.

Bioisosteric Replacement of the Pyridine Ring: A key strategy in medicinal chemistry is the replacement of one functional group or ring system with another that has similar physical or chemical properties, a concept known as bioisosterism. estranky.sk The 3-pyridinylcarbonyl moiety can be replaced with other heterocyclic carbonyl systems to modulate biological activity or physicochemical properties. For instance, the pyridine ring could be substituted with a 1,2,4-oxadiazole (B8745197) ring. acs.org The synthesis for such an analog would involve coupling 1-benzylpiperazine with a pre-formed 2-substituted-1,2,4-oxadiazole-5-carboxylic acid. In other studies, researchers have successfully replaced a pyridine ring with a 2-difluoromethylpyridine or a saturated 3-azabicyclo[3.1.1]heptane core to improve properties like metabolic stability and solubility. chemrxiv.orgrsc.org Another documented example involves the synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, effectively replacing the pyridine ring with a substituted 1,2,3-triazole system. nih.govresearchgate.net

Modification of the Piperazine Ring: While the piperazine ring is a common scaffold in many compounds, its structure can also be modified. rsc.org Methodologies exist for the construction of the piperazine ring from primary amines, which allows for the introduction of substituents on the carbon atoms of the ring itself. nih.gov One such approach involves the stereoselective catalytic reductive cyclization of dioximes. nih.gov Although challenging, direct C-H functionalization of the piperazine ring is an emerging area that allows for the late-stage introduction of substituents. mdpi.com Alternatively, the entire piperazine ring can be replaced with other cyclic diamines or related heterocycles like morpholine (B109124) or homopiperazine (B121016) to assess the impact of ring size and heteroatom composition. researchgate.net

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Key Pharmacophoric Features

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the 1-benzyl-4-(3-pyridinylcarbonyl)piperazine scaffold, the key pharmacophoric features can be deduced from its constituent parts:

The Benzyl (B1604629) Group: This lipophilic group often engages in hydrophobic interactions within the binding pocket of a target protein. Its aromatic ring can also participate in π-π stacking or cation-π interactions.

The 3-Pyridinylcarbonyl Moiety: The pyridine (B92270) ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature often critical for specific receptor recognition. The carbonyl group itself is a potent hydrogen bond acceptor.

Studies on related piperazine (B1678402) derivatives have highlighted the importance of these features. For instance, in a series of N-arylpiperazine derivatives designed as D2/D3 receptor ligands, the arylpiperazine subunit was preserved as a key pharmacophoric element. mdpi.com

Impact of Substituent Variations on Biological Activity

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents on both the benzyl and pyridinyl rings.

Substitutions on the Benzyl Ring: Modifications to the benzyl ring can significantly impact binding affinity and selectivity. For example, in a study of 1-aralkyl-4-benzylpiperazine derivatives as sigma receptor ligands, systematic modifications of the aralkyl moiety led to a wide range of affinities and selectivities. nih.gov Another study on N-benzyl piperidine (B6355638) derivatives showed that introducing a bulky moiety in the para position of the benzamide (B126) led to a substantial increase in anti-acetylcholinesterase activity. nih.gov

Substitutions on the Pyridinyl Ring: Alterations to the pyridinyl ring can also have a profound effect. The position of the nitrogen atom within the pyridine ring is critical for directing interactions within a binding site.

Interactive Data Table: Impact of Substitutions on Related Piperazine Derivatives

| Base Scaffold | Substituent | Position | Observed Effect on Activity | Reference |

| 1-Aralkyl-4-benzylpiperazine | Various aralkyl groups | 1-position | Varied affinity and selectivity for sigma receptors | nih.gov |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Bulky groups | para-position of benzamide | Increased anti-AChE activity | nih.gov |

| N-Arylpiperidine-3-carboxamide | Pyridine ring | B ring position | Improved antimelanoma activity | nih.gov |

| Piperidine/piperazine derivatives | Piperidine vs. Piperazine | Core scaffold | Piperidine critical for dual H3/σ1 receptor activity | acs.org |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method provides valuable insights into the specific interactions that stabilize the ligand-protein complex.

For derivatives of the this compound scaffold, docking studies have been instrumental in rationalizing their biological activities. For instance, in a study of piperazine derivatives targeting the 5-HT1A receptor, molecular docking revealed the key interactions of the most active compound within the receptor's binding site. nih.gov In another study on benzothiazole-piperazine derivatives, docking studies helped to understand the cytotoxic activities of the compounds.

Key interactions often observed in docking studies of such compounds include:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the carbonyl oxygen are common hydrogen bond acceptors.

Hydrophobic Interactions: The benzyl group typically fits into a hydrophobic pocket of the receptor.

π-π Stacking: The aromatic rings of both the benzyl and pyridinyl moieties can interact with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site.

A molecular docking study on newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine revealed efficient interactions with the COVID-19 protease, highlighting the role of π-π stacking interactions in creating a stable perpendicular arrangement of the piperidine and benzyl rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are invaluable for predicting the activity of novel compounds before their synthesis.

For classes of compounds related to this compound, 3D-QSAR studies have been successfully applied. For example, a Comparative Molecular Field Analysis (CoMFA) on piperazine-carboxamide derivatives acting as Fatty Acid Amide Hydrolase (FAAH) inhibitors revealed that electrostatic and hydrogen-bond acceptor properties were the most significant contributors to the activity. mdpi.comscilit.comresearchgate.net The developed model was robust and could be used to design new inhibitors with high predicted activity. scilit.comresearchgate.net

Another 3D-QSAR study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives as α7 nicotinic acetylcholine (B1216132) receptor modulators showed a significant contribution from electrostatic (66.14%) and steric (13.84%) fields to the anti-inflammatory activity. mdpi.com These findings underscore the importance of the electronic and spatial properties of the substituents in determining the biological response.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule over time, offering insights into its flexibility and the stability of its interactions with a target protein.

For piperazine-based compounds, MD simulations have been used to understand the stability of ligand-protein complexes. In a study of piperidine/piperazine-based sigma receptor ligands, MD simulations revealed the crucial amino acid residues that interacted with the most potent compound. nih.gov A conformational analysis of 2-substituted piperazines highlighted that the axial conformation was generally preferred for 1-acyl and 1-aryl 2-substituted piperazines. nih.gov This conformational preference was found to be a controlling factor in their binding to the α7 nicotinic acetylcholine receptor. nih.gov Furthermore, random search conformational analysis of piperazine analogs of GBR12909 suggested that for the simple implicit solvent model used, solvation did not significantly alter the location of conformational minima. njit.edu

De Novo Drug Design Principles Applied to the Piperazine Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired biological activities. The piperazine scaffold is an attractive starting point for such endeavors due to its synthetic tractability and its presence in numerous approved drugs. researchgate.net

The principles of de novo design applied to the piperazine scaffold often involve:

Scaffold Hopping: Replacing a known core structure with the piperazine ring while maintaining the essential pharmacophoric features.

Fragment-Based Growth: Starting with a small fragment that binds to the target, and then computationally "growing" the molecule by adding functionalities, often incorporating a piperazine linker to connect different fragments.

Hybridization: Combining the piperazine scaffold with other known pharmacophores to create hybrid molecules with potentially novel or enhanced activities. For instance, a hybridization strategy between benzofuran (B130515) and piperazine was used to design novel CDK2 type II inhibitors. nih.gov

A study on the design of benzylpiperazine derivatives as selective Mcl-1 inhibitors successfully employed a computational algorithm to design four series of compounds, demonstrating the potential of de novo approaches for this scaffold. researchgate.net

Preclinical Pharmacokinetics Pk and Metabolism Adme

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In vitro ADME assays are laboratory-based tests that utilize subcellular fractions, cells, or artificial membranes to predict the pharmacokinetic properties of a compound. These assays are crucial for early-stage screening and lead optimization, offering insights into a molecule's potential for oral absorption, tissue distribution, metabolic fate, and potential for drug-drug interactions.

Membrane permeability is a key determinant of a drug's oral absorption. Two widely used in vitro models to assess this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across the gastrointestinal tract. researchgate.net It measures a compound's ability to permeate a synthetic membrane coated with lipids, mimicking the intestinal barrier. nih.gov In contrast, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of active transporters and efflux pumps. enamine.net This allows for the assessment of not only passive diffusion but also active transport mechanisms. enamine.net A good correlation between PAMPA and Caco-2 permeability data is often observed for compounds that primarily cross membranes via passive diffusion. capes.gov.br

Specific data regarding the membrane permeability of 1-benzyl-4-(3-pyridinylcarbonyl)piperazine from either PAMPA or Caco-2 assays are not available in the public domain.

Table 1: In Vitro Permeability Data for this compound

| Assay | Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

|---|---|---|

| PAMPA | Data not available | Data not available |

| Caco-2 (A to B) | Data not available | Data not available |

| Caco-2 (B to A) | Data not available | Data not available |

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is free to distribute into tissues and interact with its therapeutic target. The piperazine (B1678402) moiety is a pharmacophore known to potentially influence properties such as plasma protein binding. mdpi.com

Studies to determine plasma protein binding are typically conducted across various species to aid in the extrapolation of pharmacokinetic data to humans. Common methods for these studies include equilibrium dialysis, ultrafiltration, and ultracentrifugation.

There are no publicly available data on the specific percentage of this compound that binds to plasma proteins in human or animal plasma.

Table 2: Plasma Protein Binding of this compound

| Species | Plasma Protein Binding (%) |

|---|---|

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

Metabolic stability assays are crucial for predicting a compound's in vivo clearance and half-life. researchgate.net These assays typically involve incubating the compound with liver microsomes or hepatocytes. springernature.com Liver microsomes are rich in Phase I metabolic enzymes, primarily cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. springernature.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and in vitro half-life. nih.gov

Some piperazine derivatives have shown high metabolic stability in liver microsomes. For instance, a series of 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones were found to be stable in both rat and human liver microsomes. nih.gov

However, specific data on the metabolic stability of this compound in liver microsomes or hepatocytes from any species are not available in the published literature.

Table 3: Metabolic Stability of this compound

| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

Identifying the metabolic pathways of a new chemical entity is essential for understanding its disposition and for identifying any potentially active or toxic metabolites. These studies are typically performed by incubating the compound with liver fractions or hepatocytes, followed by analysis using high-resolution mass spectrometry.

For compounds containing a piperazine ring and benzyl (B1604629) group, common metabolic pathways include oxidation of the tert-butyl side chain, N-oxidation of the pyridine (B92270) ring, aromatic hydroxylation, and N-dealkylation. nih.gov

No studies identifying the specific metabolites of this compound have been found in the public domain.

Table 4: Potential Metabolites of this compound

| Metabolite ID | Proposed Structure/Metabolic Reaction |

|---|---|

| M1 | Hydroxylation of the benzyl ring |

| M2 | Hydroxylation of the pyridine ring |

| M3 | N-oxidation of the piperazine nitrogen |

| M4 | N-debenzylation |

Note: The metabolites listed are hypothetical and based on common metabolic pathways for structurally related compounds.

Assessing the potential of a compound to act as a perpetrator in drug-drug interactions (DDIs) is a critical step in preclinical development. This involves evaluating its ability to inhibit or induce cytochrome P450 (CYP) enzymes. nih.gov CYP inhibition studies determine the concentration of the compound that causes 50% inhibition (IC50) of specific CYP isoforms. CYP induction studies measure the ability of a compound to increase the expression of CYP enzymes.

A series of related piperazine-containing compounds were reported to be devoid of CYP inhibition and induction liabilities. nih.gov

However, there is no publicly available information on the in vitro DDI potential of this compound.

Table 5: In Vitro Drug-Drug Interaction Potential of this compound

| CYP Isoform | Inhibition (IC₅₀, µM) | Induction (Fold-change) |

|---|---|---|

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic studies in animal models such as rats, mice, or dogs are performed to understand how a compound is absorbed, distributed, metabolized, and excreted in a whole organism. These studies provide key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and bioavailability (F%).

Some in vivo studies on NAF-derived α1D/1A antagonists containing a benzylpiperazine moiety have been conducted in rat models to evaluate their pharmacological effects. nih.govfrontiersin.org

However, specific in vivo pharmacokinetic parameters for this compound following administration in any animal model have not been reported in the available literature.

Table 6: In Vivo Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |

|---|---|---|---|---|---|---|---|---|

| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | N/A | N/A | Data not available |

| Mouse | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

Absorption and Bioavailability Assessment

No publicly available data exists for the absorption and bioavailability of this compound.

Distribution and Tissue Penetration Studies

There is no publicly available information regarding the distribution and tissue penetration of this compound.

Excretion Pathways and Clearance Mechanisms

Specific data on the excretion pathways and clearance mechanisms for this compound are not available in the public domain.

Analytical Methodologies for 1 Benzyl 4 3 Pyridinylcarbonyl Piperazine

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds and related substances. For "1-benzyl-4-(3-pyridinylcarbonyl)piperazine," techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are employed for effective separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC-MS methods for "this compound" are not extensively documented in publicly available literature, methods for analogous piperazine (B1678402) derivatives can be adapted. For instance, the analysis of designer piperazine drugs often involves GC-MS for identification in seized materials researchgate.net.

A typical GC-MS method would involve a capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), with helium as the carrier gas scholars.directscholars.direct. The temperature program would be optimized to ensure adequate separation from any impurities or other components in the sample matrix. A representative temperature program could be: initial temperature of 120°C for 1 minute, ramped to 300°C at a rate of 7.5°C/min, and held for 2 minutes scholars.direct. The mass spectrometer would be operated in electron ionization (EI) mode, allowing for the generation of a reproducible fragmentation pattern for identification.

Table 1: Representative GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | 120°C (1 min), then 7.5°C/min to 300°C (2 min) |

| Detector | Mass Spectrometer (Electron Ionization) |

Note: These parameters are based on methods for similar piperazine compounds and may require optimization for "this compound".

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not amenable to GC analysis. For amide compounds like "this compound," reversed-phase HPLC is a suitable approach nih.gov.

A validated HPLC method would typically employ a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) nih.gov. The gradient would be adjusted to achieve optimal separation. UV detection is commonly used for aromatic compounds, with the detection wavelength set to a maximum absorbance of the analyte. For structurally similar piperazine amides, a gradient of acetonitrile in water with 1% acetic acid has been used effectively nih.gov.

Table 2: Illustrative HPLC Conditions for Aromatic Piperazine Amide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 1.0% Acetic AcidB: Acetonitrile |

| Gradient | 0-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Note: These conditions are based on methods for similar compounds and would require validation for "this compound".

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and purity assessment of chemical compounds. For piperazine derivatives, various solvent systems have been reported to achieve good separation unodc.org. The choice of the mobile phase is critical and depends on the polarity of the compound and potential impurities.

For a compound with the polarity of "this compound," a mixture of a relatively polar and a non-polar solvent would be appropriate. A common stationary phase is silica (B1680970) gel 60 F254. Visualization of the spots can be achieved under UV light (at 254 nm) due to the aromatic rings in the structure, or by using staining reagents if the compound does not have a strong chromophore. For amide coupling reactions, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is often used to monitor the progress of the reaction reddit.com.

Table 3: Potential TLC Solvent Systems for Piperazine Amide Purity Assessment

| Stationary Phase | Mobile Phase (v/v) | Visualization |

|---|---|---|

| Silica Gel 60 F254 | Hexane : Ethyl Acetate (e.g., 1:1, 2:1, 1:2) | UV (254 nm) |

| Silica Gel 60 F254 | Dichloromethane (B109758) : Methanol (e.g., 95:5) | UV (254 nm), Iodine vapor |

Note: The optimal solvent system needs to be determined experimentally.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of "this compound."

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the piperazine ring, and the pyridinylcarbonyl moiety. The aromatic protons of the benzyl and pyridinyl groups would appear in the downfield region (typically δ 7-9 ppm). The benzylic methylene (B1212753) protons would likely appear as a singlet around δ 3.5 ppm. The piperazine protons would exhibit complex multiplets in the aliphatic region (typically δ 2.4-3.8 ppm) due to restricted rotation around the amide bond and chair conformations of the piperazine ring nih.gov.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the amide would be expected in the downfield region (around δ 169 ppm) nih.gov. The aromatic carbons would appear between δ 120-160 ppm, while the aliphatic carbons of the piperazine ring and the benzylic carbon would be found in the upfield region (δ 40-65 ppm) nih.gov.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |

|---|---|---|

| Pyridinyl Protons | 8.5 - 9.0 | 123 - 155 |

| Benzyl Aromatic Protons | 7.2 - 7.4 | 127 - 138 |

| Benzylic CH₂ | ~3.5 | ~63 |

| Piperazine Protons | 2.4 - 3.8 | 42 - 53 |

| Carbonyl Carbon | - | ~169 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For "this compound," the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm its molecular weight.

The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule. Common fragmentation pathways for benzylpiperazine derivatives involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) researchgate.net. Other characteristic fragments would arise from the cleavage of the piperazine ring and the pyridinylcarbonyl moiety. The pyridinylcarbonyl fragment (m/z 106) and the benzylpiperazine fragment would be expected.

Table 5: Expected Key Mass Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 295 | [M]⁺ (Molecular Ion) |

| 175 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 106 | [C₆H₄NO]⁺ (Pyridinylcarbonyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy

The structure of this compound comprises a benzyl group, a piperazine ring, and a pyridinylcarbonyl (nicotinoyl) moiety. The expected IR absorption peaks are derived from the vibrational modes of the bonds within these functional groups. Key vibrational modes would include the stretching of the carbonyl group (C=O), C-H bonds in the aromatic rings and the aliphatic piperazine ring, and C-N bonds.

Expected Characteristic IR Absorption Bands:

A hypothetical table of the principal IR absorption bands for this compound is presented below. This table is based on established correlation tables for organic compounds and data from structurally analogous molecules.

| Wave Number (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050-3000 | Medium | C-H Stretch | Aromatic (Benzyl and Pyridinyl) |

| ~2950-2800 | Medium | C-H Stretch | Aliphatic (Piperazine and Benzyl CH₂) |

| ~1650-1630 | Strong | C=O Stretch | Tertiary Amide (Nicotinoyl) |

| ~1600-1450 | Medium-Strong | C=C Stretch | Aromatic Rings |

| ~1450-1400 | Medium | CH₂ Bend | Piperazine and Benzyl |

| ~1300-1200 | Medium-Strong | C-N Stretch | Amide and Piperazine |

| ~900-675 | Strong | C-H Bend (out-of-plane) | Aromatic Rings |

This table is illustrative and predictive. Actual experimental values may vary.

The presence of a strong absorption band around 1650-1630 cm⁻¹ would be a key indicator for the carbonyl group of the tertiary amide. The regions for aromatic and aliphatic C-H stretching are also well-defined and would be expected to be prominent in the spectrum. The unique combination of these bands would provide a characteristic fingerprint for the identification of this compound.

Bioanalytical Method Development for Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and toxicokinetic studies. The development of a robust and sensitive bioanalytical method is therefore essential. While a validated method for this specific compound is not publicly documented, the general principles of bioanalytical method development for N-substituted piperazine derivatives can be applied. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for such applications due to its high selectivity and sensitivity.

A typical bioanalytical method development and validation would encompass several key stages:

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove potential interferences. Common techniques for piperazine derivatives include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the desired level of cleanliness, recovery, and the physicochemical properties of the analyte.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed to separate the analyte from endogenous components of the biological matrix. A reversed-phase C18 column is often a suitable starting point. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, would be optimized to achieve a sharp peak shape and adequate retention time.

Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source is the preferred detection method for its high selectivity and sensitivity. The instrument would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Illustrative Bioanalytical Method Parameters:

The following table presents a hypothetical set of parameters for an LC-MS/MS method for the quantification of this compound in human plasma. These parameters are based on methods developed for similar N-acylpiperazine compounds.

| Parameter | Illustrative Value/Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | UHPLC with a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (Internal Standard) | To be determined experimentally (e.g., a stable isotope-labeled analog) |

| Linearity Range | e.g., 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | e.g., 0.1 ng/mL |

| Intra- and Inter-day Precision | < 15% RSD |

| Accuracy | Within ±15% of the nominal concentration |

| Recovery | > 85% |

This table is for illustrative purposes only. Actual parameters would need to be determined and validated experimentally.

The validation of the bioanalytical method would be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. This would involve assessing parameters such as selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Future Research Directions and Translational Perspectives for 1 Benzyl 4 3 Pyridinylcarbonyl Piperazine

Exploration of Novel Therapeutic Applications based on Preclinical Findings

The piperazine (B1678402) moiety is a well-established pharmacophore present in a wide array of approved drugs, particularly those targeting the central nervous system (CNS). researchgate.netrsc.org Derivatives of piperazine have shown diverse biological activities, including antipsychotic, antidepressant, anxiolytic, and even anticancer effects. researchgate.netmdpi.com The benzylpiperazine component itself is known for its stimulant properties, while the nicotinoyl group could modulate various biological pathways.

Future research should focus on a broad-based screening of 1-benzyl-4-(3-pyridinylcarbonyl)piperazine to identify novel therapeutic applications. Initial preclinical studies would likely investigate its activity in models of neuropsychiatric disorders such as schizophrenia, depression, and anxiety, given the known activities of related compounds. nih.gov For instance, many antipsychotic drugs are piperazine derivatives that act on dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Beyond the CNS, piperazine derivatives have demonstrated potential as anticancer agents by inducing apoptosis and inhibiting tumor growth. mdpi.com Therefore, a comprehensive preclinical evaluation should include its cytotoxic effects on various cancer cell lines. A similar compound, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12), has been investigated for its potential in treating benign prostatic hyperplasia by inducing apoptosis. nih.govnih.gov This suggests that this compound could also be explored for applications in proliferative diseases.

Table 1: Potential Therapeutic Areas for this compound Based on Related Compounds

| Therapeutic Area | Rationale |

|---|---|

| Neuropsychiatric Disorders | The piperazine core is common in antipsychotic and antidepressant medications. researchgate.netnih.gov |

| Oncology | Piperazine analogues have shown antiproliferative activity in various tumor models. mdpi.com |

| Benign Prostatic Hyperplasia | A structurally related piperazine derivative has shown efficacy in preclinical models. nih.govnih.gov |

| Antiviral Applications | Some piperazine compounds have been investigated as antiviral agents. google.com |

Development of Prodrug Strategies

A significant hurdle in drug development can be suboptimal pharmacokinetic properties, such as poor solubility or rapid metabolism. Prodrug strategies involve chemically modifying a drug to improve these characteristics, with the modification being cleaved in the body to release the active compound. nih.gov For piperazine-containing molecules, several prodrug approaches have been successfully employed. google.comnih.govnih.gov

Future research could explore the development of prodrugs of this compound to enhance its therapeutic potential. For instance, if the compound exhibits poor water solubility, attaching a phosphate (B84403) group could significantly improve this, potentially enhancing oral bioavailability. google.com Another strategy could involve creating ester or amide prodrugs to improve membrane permeability. nih.govnih.gov The development of long-acting injectable formulations, as has been done with the antipsychotic aripiprazole (B633) through a prodrug approach, could also be a valuable long-term goal. mdpi.com

Application in Polypharmacology and Multi-target Drug Design

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single drug is designed to interact with multiple targets to achieve a greater therapeutic effect, particularly in complex diseases like neuropsychiatric disorders. nih.gov Piperazine derivatives are often found to exhibit polypharmacology, binding to multiple receptors such as dopamine (D2, D4) and serotonin (5-HT1A, 5-HT2A) receptors. nih.govmdpi.com

Future investigations should characterize the binding profile of this compound across a wide range of receptors and enzymes. This could reveal a multi-target profile that could be advantageous for treating complex conditions. For example, a combined antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics. mdpi.com Should the compound show affinity for multiple relevant targets, it could be optimized through medicinal chemistry to fine-tune its polypharmacological profile for a specific disease.

Integration of Omics Technologies in Preclinical Research

Modern drug discovery heavily relies on "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to understand disease mechanisms and a drug's mode of action. dnanexus.comnih.govoup.com For a compound like this compound, integrating these technologies into preclinical research would be crucial for elucidating its biological effects.

Future research should utilize omics to:

Identify molecular signatures: Transcriptomic and proteomic analyses of cells or tissues treated with the compound can reveal which genes and proteins are affected, providing insights into its mechanism of action. dnanexus.comnih.gov

Map complex pathways: Integrating multi-omics data can help to understand the interconnected biological pathways that are modulated by the compound. nih.govoup.com

Discover biomarkers: Omics technologies can aid in the discovery of biomarkers that could predict a patient's response to the drug in future clinical trials. dnanexus.com

Table 2: Application of Omics Technologies in the Preclinical Study of this compound

| Omics Technology | Potential Application |

|---|---|

| Genomics | Identify genetic factors that may influence response to the compound. mdpi.com |

| Transcriptomics | Analyze changes in gene expression in response to treatment. dnanexus.com |

| Proteomics | Study alterations in protein expression and post-translational modifications. nih.gov |

| Metabolomics | Investigate changes in metabolic pathways and identify key metabolites. |

Advanced Preclinical Models for Efficacy and Mechanism Elucidation

The predictive validity of preclinical research heavily depends on the quality of the models used. nih.gov For CNS disorders, traditional animal models often fail to fully recapitulate the complexity of human diseases. nih.govacnp.org Therefore, the use of advanced preclinical models will be essential to accurately assess the efficacy and mechanism of this compound.

Future research should employ a range of advanced models, including:

Human induced pluripotent stem cell (hiPSC)-derived neurons: These cells can be generated from patients and differentiated into specific neuronal subtypes, providing a human-relevant system for in vitro testing. nih.gov

Brain organoids: These three-dimensional cultures can model aspects of brain development and disease, offering a more complex system than traditional 2D cell cultures. nih.gov

Genetically engineered animal models: The use of transgenic animals that express human disease-related genes can provide more valid models for efficacy testing. acnp.org

Quantitative Systems Pharmacology (QSP): This computational modeling approach integrates data from various sources to simulate how a drug affects biological networks, helping to predict clinical outcomes. researcher.life

By leveraging these advanced models, researchers can gain a more comprehensive understanding of the therapeutic potential and mechanism of action of this compound, ultimately facilitating its translation from the laboratory to the clinic.

Q & A

Basic Research Questions

What are the standard synthetic routes for 1-benzyl-4-(3-pyridinylcarbonyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzylpiperazine precursor with a pyridinecarbonyl derivative. For example, 1-benzylpiperazine can react with 3-pyridinecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or methanol . Optimization may include:

- Catalyst selection : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for analogous piperazine-triazole derivatives (e.g., using CuSO₄·5H₂O and sodium ascorbate for regioselectivity) .

- Solvent systems : A 1:2 H₂O:DCM ratio improves solubility and reaction efficiency in click chemistry approaches .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (1:8 ratio) is standard for isolating pure products .

How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions on the piperazine and pyridine rings. For example, benzyl protons appear as a singlet near δ 3.5–4.5 ppm, while pyridinyl protons show distinct aromatic splitting .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] calc’d 214.1596, observed 214.1599 for a related compound) .

- TLC monitoring : Ethyl acetate/hexane (1:2) systems track reaction progress .

What are the primary biological targets or mechanisms of action associated with this compound?

This compound (piberaline) is reported as an antidepressant, likely targeting monoamine pathways (e.g., serotonin or dopamine receptors) due to structural similarity to piperazine-based CNS agents like vortioxetine . The pyridinylcarbonyl group may enhance binding to neurotransmitter transporters or receptors .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

SAR strategies include:

- Substituent modification : Replacing the benzyl group with fluorobenzyl (e.g., 4-fluorobenzyl) improves metabolic stability and receptor affinity in kinase inhibitors .

- Pyridine ring functionalization : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position enhances electrophilicity, potentially boosting interactions with biological targets .

- Hybrid molecules : Combining piperazine with bicyclo[1.1.1]pentane moieties increases spatial occupancy, as seen in analogs with improved blood-brain barrier (BBB) penetration .

What computational tools are effective for predicting binding modes or pharmacokinetic properties?

- Molecular docking : Used to simulate interactions with receptors like sigma-1 (Sig-1R), where piperazine derivatives show nM-level affinity .

- QSAR models : Tools like PISTACHIO and REAXYS predict synthetic feasibility and metabolic pathways for derivatives .

- ADMET prediction : Software evaluates logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .

How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

Contradictions may arise from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. neuronal cells) or incubation times .

- Compound purity : Impurities from incomplete purification (e.g., residual solvents) can skew results. HRMS and HPLC (>95% purity) are critical .

- Target selectivity : Off-target effects (e.g., sigma-2 receptor cross-reactivity) require validation via knockout models or competitive binding assays .

What methodologies are recommended for evaluating in vivo efficacy and toxicity?

- Pharmacokinetic profiling : Measure plasma half-life and brain penetration in rodent models using LC-MS/MS .

- Behavioral assays : Tail suspension (antidepressant activity) or rotarod (motor toxicity) tests correlate with therapeutic potential .

- Histopathology : Assess organ toxicity (e.g., liver/kidney) post-administration .

Methodological Challenges and Solutions

What strategies mitigate low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., benzyl bromide alkylation) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) for coupling steps .

How can stereochemical outcomes be controlled during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.